molecular formula C21H19ClN2O8 B1211146 Oxazepam glucuronide CAS No. 6801-81-6

Oxazepam glucuronide

Cat. No.: B1211146
CAS No.: 6801-81-6
M. Wt: 462.8 g/mol
InChI Key: FIKQKGFUBZQEBL-IFBJMGMISA-N
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Scientific Research Applications

Pharmacokinetics and Metabolism

Oxazepam is primarily metabolized through glucuronidation, where it forms oxazepam glucuronide. This metabolic pathway is crucial for detoxifying and excreting the drug. Studies have shown that the pharmacokinetics of this compound can vary significantly among individuals due to genetic factors affecting enzyme activity.

Key Findings:

  • A study involving 66 subjects revealed that the ratio of S- to R-oxazepam glucuronides varied widely, indicating interindividual variability in glucuronidation rates. In some cases, subjects exhibited a significantly lower S/R ratio, suggesting potential genetic defects in the enzymes responsible for this process .
  • The mean oral fluid/blood ratio for this compound was found to be approximately 0.004, indicating its lower concentration in oral fluids compared to blood .

Drug Interaction Studies

The interaction between this compound and other drugs has been a focus of research, particularly concerning cannabinoids like THC and CBD. These studies are vital for understanding how concurrent drug administration can affect therapeutic outcomes.

Key Insights:

  • Research indicated that THC and CBD could inhibit the glucuronidation of S-oxazepam, potentially leading to increased plasma levels of the drug and heightened effects or side effects . The inhibition was quantified using IC50 values, showing significant interactions that could impact clinical practices.

Genetic Variability in Glucuronidation

Genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) can lead to variability in the metabolism of oxazepam. Understanding these genetic differences is essential for personalized medicine approaches.

Case Study:

  • A study on 37 human liver microsomes demonstrated that about 10% of liver samples showed abnormal kinetics for S-oxazepam glucuronidation, suggesting that certain populations may have reduced metabolic capacity which could influence drug dosing and efficacy .

Clinical Implications and Disease States

The metabolism of oxazepam through glucuronidation can be affected by various disease states such as liver disease and hypothyroidism. These conditions can alter drug clearance and necessitate adjustments in dosing.

Clinical Observations:

  • Patients with severe liver disease exhibited significantly reduced clearance rates for oxazepam, correlating with increased free fractions of the drug due to diminished plasma protein binding . Similarly, hypothyroidism was linked to decreased clearance rates, highlighting the need for careful monitoring in affected individuals.

Summary Data Table

Parameter Findings
S/R Glucuronide Ratio Mean: 3.87 (urine), 3.52 (plasma)
Oral Fluid/Blood Ratio Oxazepam: 0.05; this compound: 0.004
Genetic Variability 10% of subjects showed reduced S-oxazepam metabolism
Impact of Liver Disease Reduced clearance; increased free fraction
Drug Interaction with THC/CBD Significant inhibition observed

Comparison with Similar Compounds

  • Lorazepam glucuronide
  • Temazepam glucuronide
  • Diazepam glucuronide

Comparison: Oxazepam glucuronide is similar to other benzodiazepine glucuronides in that it is an inactive metabolite formed through glucuronidation. oxazepam is unique in its relatively simple metabolism and minimal pharmacokinetic variability, making it a preferred choice for patients with hepatic impairment . Unlike some other benzodiazepines, oxazepam does not undergo significant oxidation by cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Biological Activity

Oxazepam glucuronide, a major metabolite of the anxiolytic drug oxazepam, plays a significant role in the pharmacokinetics and pharmacodynamics of benzodiazepines. Understanding its biological activity is essential for evaluating its therapeutic effects and potential interactions with other substances.

Overview of Oxazepam and Its Metabolism

Oxazepam (chemical formula: C15H11ClN2O2) is a 1,4-benzodiazepine commonly prescribed for anxiety and insomnia. It undergoes extensive hepatic metabolism primarily through glucuronidation, which is a phase II metabolic process that conjugates drugs with glucuronic acid to facilitate their excretion. The primary enzyme responsible for the formation of S-oxazepam glucuronide is UDP-glucuronosyltransferase (UGT) 2B15, while R-oxazepam glucuronide is produced by multiple UGTs, including UGT1A9 and UGT2B7 .

Biological Activity and Pharmacokinetics

Glucuronidation Process:

  • The glucuronidation of oxazepam is critical for its detoxification and elimination from the body. Studies indicate that approximately 60-80% of an administered dose of oxazepam is excreted as glucuronides .
  • The ratio of S- to R-oxazepam glucuronides in plasma and urine typically favors S-oxazepam, with ratios around 3.5 to 3.9 .

Influence of Genetic Factors:

  • Genetic polymorphisms in UGT2B15 significantly affect the metabolism of oxazepam. Variants such as D85Y, T352I, and K523T have been associated with altered clearance rates, impacting drug efficacy and safety .

Impact of Disease States:

  • Conditions like liver disease, hypothyroidism, and aging can significantly alter the clearance of oxazepam. For instance, severe liver dysfunction has been shown to decrease oxazepam clearance due to reduced binding to plasma proteins . Hypothyroidism has also been linked to decreased metabolic capacity for both oxazepam and paracetamol .

Case Study 1: Drug Interaction with Cannabinoids

A recent study investigated the interaction between cannabinoids (THC and CBD) and oxazepam glucuronidation. It was found that THC exhibited a strong inhibitory effect on S-oxazepam glucuronidation in vitro, suggesting potential drug-drug interactions when these substances are co-administered .

Substance IC50 Value (µM) Effect on S-Oxazepam Glucuronidation
THC0.84Inhibitory
CBD0.36Inhibitory

Case Study 2: Effects of Aging

Research has indicated that elderly patients (aged 80-94) experience reduced clearance rates for oxazepam, emphasizing the need for careful dosing in this population . This decline in metabolic capacity can lead to increased drug accumulation and potential toxicity.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O8/c22-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)24-19(18(28)23-12)32-21-16(27)14(25)15(26)17(31-21)20(29)30/h1-8,14-17,19,21,25-27H,(H,23,28)(H,29,30)/t14-,15-,16+,17-,19?,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKQKGFUBZQEBL-IFBJMGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40951163, DTXSID701028080
Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazepam glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxazepam glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6801-81-6, 28472-99-3
Record name Oxazepam glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6801-81-6
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Record name Oxazepam glucuronide
Source ChemIDplus
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Record name 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40951163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazepam glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazepam glucuronide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name OXAZEPAM GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26IK2C76NO
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Record name Oxazepam glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Oxazepam glucuronide
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Oxazepam glucuronide
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Oxazepam glucuronide
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Oxazepam glucuronide
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Oxazepam glucuronide
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Oxazepam glucuronide

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